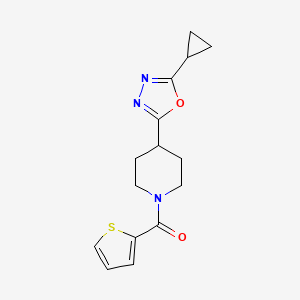![molecular formula C31H20N2O2 B2498277 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione CAS No. 956741-95-0](/img/structure/B2498277.png)
2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the condensation of specific pyrazole carbaldehydes with indane-1,3-dione in the presence of a catalyst like pyridine in ethanol. Such reactions yield high-purity products confirmed through various spectroscopic methods, including IR, NMR, and GC-MS analyses (Asiri & Khan, 2011).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and DFT calculations, reveal detailed insights into the compound's geometry, electronic structure, and intramolecular interactions. For instance, studies show the existence of planar tricarbonyl tautomers stabilized by intramolecular hydrogen bonds, which significantly influence the compound's reactivity and physical properties (Popova et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving such compounds often result in the formation of structurally diverse and functionally rich molecules. For example, reactions with azine phosphoranes can lead to the synthesis of pyrazolo-fused heterocyclic compounds, demonstrating the compound's versatile reactivity profile (Schweizer et al., 1993).
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
The compound 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione, due to its structural complexity, may be involved in the chemistry of heterocyclic compounds, particularly in the synthesis of pyrazole derivatives. Pyrazoles play a significant role in medicinal chemistry, as they serve as core structures for many biologically active compounds. Their synthesis often involves condensation and cyclization processes, using various reagents and under different conditions to yield a wide array of heterocyclic systems with potential biological activities (Dar & Shamsuzzaman, 2015).
Catalytic Applications
The structural motifs present in this compound could make it a candidate for use in catalysis, particularly in the synthesis of other complex organic molecules. Hybrid catalysts, which include organic compounds as part of their structure, have been shown to be effective in various synthesis reactions, including those involving pyrazole derivatives. These catalysts can facilitate a range of chemical transformations under mild conditions, offering pathways for the synthesis of pharmacologically relevant molecules (Parmar, Vala, & Patel, 2023).
Pharmaceutical Research
Compounds with pyrazole cores, similar to this compound, have found extensive applications in pharmaceutical research. They are explored for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The structural features of pyrazole derivatives make them suitable for the design and development of new therapeutic agents, offering a promising template for drug discovery efforts (Dar & Shamsuzzaman, 2015).
Environmental Safety
While the specific environmental impact of this compound has not been directly studied, the environmental safety of similar compounds is an important consideration. Studies on related compounds like mesotrione, a pyrazole-derived herbicide, suggest that when applied as recommended, such compounds can exhibit a favorable toxicological profile and a low risk of environmental contamination. This highlights the importance of understanding the degradation pathways and environmental fate of such compounds to ensure their safe use (Carles, Joly, & Joly, 2017).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao) . These enzymes play crucial roles in the nervous system, with AChE involved in the termination of impulse transmissions at cholinergic synapses and MAO in the breakdown of monoamine neurotransmitters .
Mode of Action
Molecular modeling of related 2-pyrazoline compounds suggests a potential for selective inhibition of cholinesterase enzymes . This suggests that 2-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione might interact with its targets, leading to changes in their activity .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and can lead to cellular damage when overexpressed .
Result of Action
Related compounds have been associated with a reduction in the activity of acetylcholinesterase, leading to changes in nerve impulse transmission .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20N2O2/c34-30-26-13-7-8-14-27(26)31(35)28(30)19-24-20-33(25-11-5-2-6-12-25)32-29(24)23-17-15-22(16-18-23)21-9-3-1-4-10-21/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUBVUHOIYQUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

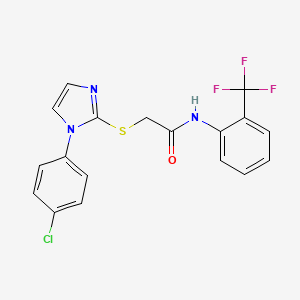


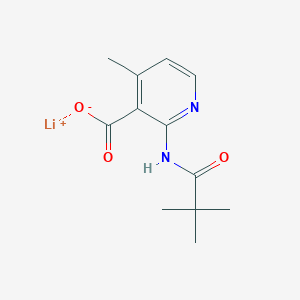

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
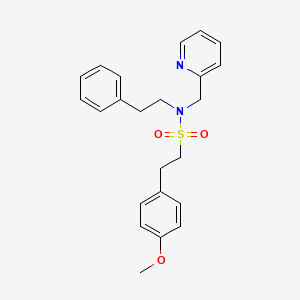
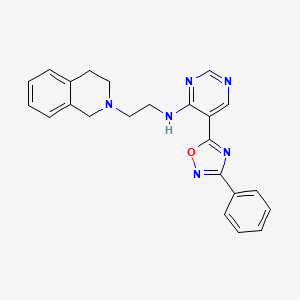
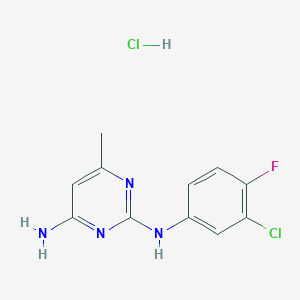
![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)
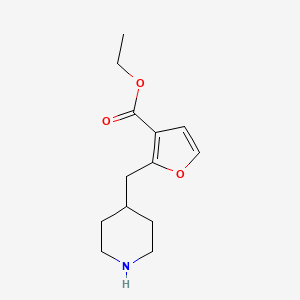
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

